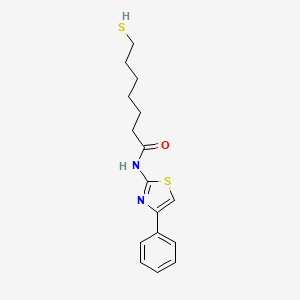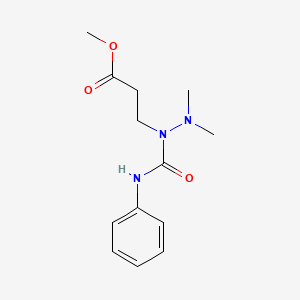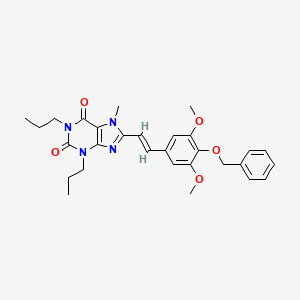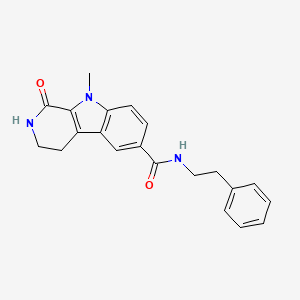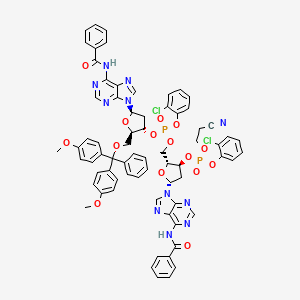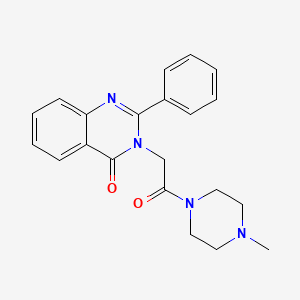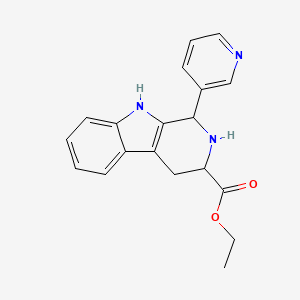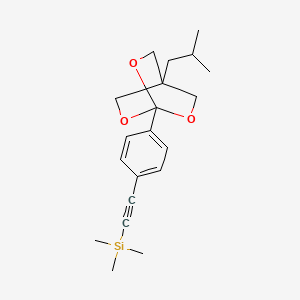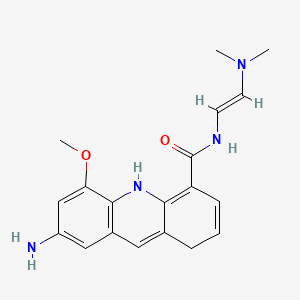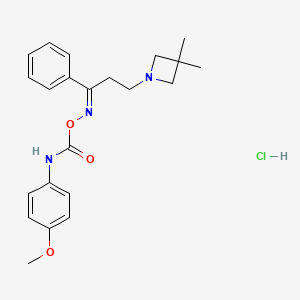
Propiophenone, 3-(3,3-dimethyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that includes an azetidine ring, a propiophenone moiety, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone, which is then reacted with p-methoxycarbaniloyl chloride to form the oxime derivative. The final step involves the conversion of the oxime to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxime group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring or the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Applications De Recherche Scientifique
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The azetidine ring and oxime group are likely to play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3-Dimethyl-1-azetidinyl)propiophenone
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-(3,3-Dimethyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to the presence of the oxime group and the p-methoxycarbaniloyl moiety, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Numéro CAS |
97670-12-7 |
|---|---|
Formule moléculaire |
C22H28ClN3O3 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
[(Z)-[3-(3,3-dimethylazetidin-1-yl)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-22(2)15-25(16-22)14-13-20(17-7-5-4-6-8-17)24-28-21(26)23-18-9-11-19(27-3)12-10-18;/h4-12H,13-16H2,1-3H3,(H,23,26);1H/b24-20-; |
Clé InChI |
UJYVMIUMLWSWFX-RKEQJQHUSA-N |
SMILES isomérique |
CC1(CN(C1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3)C.Cl |
SMILES canonique |
CC1(CN(C1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


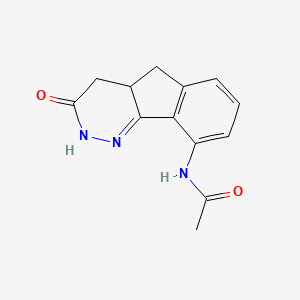
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
